molecular formula C6H9F4NO2 B3031257 (2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid CAS No. 2173637-39-1

(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid

Cat. No.: B3031257
CAS No.: 2173637-39-1
M. Wt: 203.13
InChI Key: UYIMXDUXSJWJOJ-PGMHMLKASA-N
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Description

(2R)-2-(Fluoromethyl)azetidine; trifluoroacetic acid: is a compound that combines the structural features of azetidines and trifluoroacetic acid Azetidines are four-membered nitrogen-containing heterocycles, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(fluoromethyl)azetidine typically involves the fluoromethylation of azetidine. One common method is the reaction of azetidine with a fluoromethylating agent such as fluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of (2R)-2-(fluoromethyl)azetidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-(fluoromethyl)azetidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert (2R)-2-(fluoromethyl)azetidine to its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Corresponding amines or other reduced forms.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2R)-2-(fluoromethyl)azetidine is used as a building block in organic synthesis

Biology: In biological research, (2R)-2-(fluoromethyl)azetidine is used to study the effects of fluorine substitution on biological molecules. It can be incorporated into peptides and proteins to investigate their structure and function.

Medicine: The compound has potential applications in drug discovery and development. Fluorine-containing compounds often exhibit improved pharmacokinetic properties, making (2R)-2-(fluoromethyl)azetidine a valuable scaffold for designing new pharmaceuticals.

Industry: In the industrial sector, (2R)-2-(fluoromethyl)azetidine can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (2R)-2-(fluoromethyl)azetidine involves its interaction with molecular targets through its fluoromethyl and azetidine moieties. The fluoromethyl group can form strong interactions with biological targets, enhancing the compound’s binding affinity and selectivity. The azetidine ring can participate in various chemical reactions, allowing the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

    (2R)-2-(Chloromethyl)azetidine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    (2R)-2-(Bromomethyl)azetidine: Similar structure but with a bromomethyl group instead of a fluoromethyl group.

    (2R)-2-(Hydroxymethyl)azetidine: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.

Uniqueness: (2R)-2-(fluoromethyl)azetidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

(2R)-2-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.C2HF3O2/c5-3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7)/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIMXDUXSJWJOJ-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CF.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1CF.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173637-39-1
Record name Azetidine, 2-(fluoromethyl)-, (2R)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173637-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 2
(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 3
(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 4
(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 5
(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 6
(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid

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